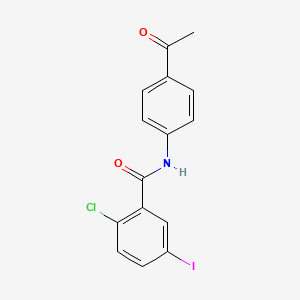

N-(4-acetylphenyl)-2-chloro-5-iodobenzamide

説明

N-(4-acetylphenyl)-2-chloro-5-iodobenzamide is a halogenated benzamide derivative characterized by a 4-acetylphenyl group attached to the amide nitrogen and halogen substituents (chlorine at position 2, iodine at position 5) on the benzoyl ring. This compound is synthesized via condensation reactions involving intermediates such as N-(4-acetylphenyl)-2-chloroacetamide and functionalized thiocarbamoyl or arylazo-mercapto compounds under basic conditions .

特性

IUPAC Name |

N-(4-acetylphenyl)-2-chloro-5-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClINO2/c1-9(19)10-2-5-12(6-3-10)18-15(20)13-8-11(17)4-7-14(13)16/h2-8H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZTXRMTXTXOSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-chloro-5-iodobenzamide typically involves multiple steps. One common method starts with the reaction of p-aminoacetophenone with chlorodiphenylphosphine to yield the intermediate (p-CH3CO)C6H4N(PPh2)2 . This intermediate can then be further reacted with iodine and chlorine sources under controlled conditions to introduce the halogen atoms at the desired positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

化学反応の分析

Types of Reactions

N-(4-acetylphenyl)-2-chloro-5-iodobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under suitable conditions.

Coupling Reactions: This compound can participate in coupling reactions, such as the Suzuki cross-coupling reaction, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Coupling: Palladium catalysts and boronic acids are typically used in Suzuki coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce carboxylic acids or alcohols, respectively.

科学的研究の応用

N-(4-acetylphenyl)-2-chloro-5-iodobenzamide has several applications in scientific research:

作用機序

The mechanism of action of N-(4-acetylphenyl)-2-chloro-5-iodobenzamide involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .

類似化合物との比較

Substituent Variations in Benzamide Derivatives

The table below compares N-(4-acetylphenyl)-2-chloro-5-iodobenzamide with analogous compounds based on substituent patterns and synthetic routes:

Key Structural and Functional Differences

Halogen Substituents: The 5-iodo substituent in the target compound offers greater steric bulk and polarizability compared to smaller halogens (e.g., chlorine in ’s thiophene derivative). This may enhance binding affinity in biological targets but reduce solubility .

Amide vs.

Heterocyclic Modifications :

- Benzoxazolyl-containing analogs () introduce rigid aromatic systems, which may enhance π-π stacking interactions in material science applications .

Thiophene vs.

Stability and Reactivity

- Photostability: highlights UV-Vis studies of chalcone derivatives in DMEM medium, showing stability over 24 hours. Similar data for the target compound is lacking, but the iodine substituent may reduce photodegradation compared to nitro or cyano groups .

- Synthetic Flexibility : The acetylphenyl group in the target compound allows for further functionalization (e.g., chalcone formation), as demonstrated in ’s thiophene derivatives .

生物活性

N-(4-acetylphenyl)-2-chloro-5-iodobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies, including case studies and research findings.

Chemical Structure and Properties

This compound has the following structural formula:

Key Features:

- Acetyl group : Enhances lipophilicity and may influence the compound's interaction with biological targets.

- Chloro and Iodo substituents : These halogens can significantly affect the compound's reactivity and biological properties.

Antiviral Activity

Recent studies have explored the antiviral potential of similar benzamide derivatives against human adenovirus (HAdV). Although specific data on this compound is limited, related compounds have shown promise as HAdV inhibitors. For example, certain derivatives exhibited sub-micromolar potency against HAdV with selectivity indexes greater than 100, indicating a favorable therapeutic window .

The mechanism of action for benzamide derivatives often involves:

- Inhibition of viral DNA replication : Some compounds target the replication process directly.

- Interference with later stages of the viral life cycle : This can include blocking viral assembly or release.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with benzamide derivatives, which can provide insights into the potential activities of this compound.

| Study | Compound | Activity | IC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|---|---|

| Compound 15 | Anti-HAdV | 0.27 | 156.8 | >580 | |

| 5-Chloro-2-hydroxybenzamide | Antiviral | Not specified | Not specified | Not specified |

Pharmacological Potential

The pharmacological potential of this compound can be inferred from its structural analogs. Compounds with similar structures have demonstrated:

- Antimicrobial properties : Effective against various bacterial strains.

- Anticancer activity : Some derivatives have shown efficacy in inhibiting cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。